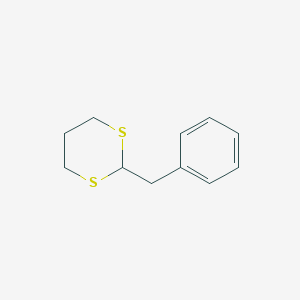

2-Benzyl-1,3-dithiane

Beschreibung

2-Benzyl-1,3-dithiane is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₂S₂ (molecular weight: 196.33 g/mol). It features a six-membered 1,3-dithiane ring substituted at the C2 position with a benzyl group (-CH₂C₆H₅). This compound is notable for its unique reactivity in transition-metal-catalyzed reactions. For example, under palladium catalysis, this compound undergoes tandem elimination/ring-opening followed by C–S bond formation, a pathway distinct from other aryl dithianes . Structural studies of related dithianes suggest that substituents like benzyl influence ring geometry and electronic properties, which may explain its divergent reactivity .

Eigenschaften

CAS-Nummer |

31593-52-9 |

|---|---|

Molekularformel |

C11H14S2 |

Molekulargewicht |

210.4 g/mol |

IUPAC-Name |

2-benzyl-1,3-dithiane |

InChI |

InChI=1S/C11H14S2/c1-2-5-10(6-3-1)9-11-12-7-4-8-13-11/h1-3,5-6,11H,4,7-9H2 |

InChI-Schlüssel |

NBGQAPJQVZTDQE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSC(SC1)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar 1,3-Dithiane Derivatives

Structural and Physical Properties

The table below summarizes key physical properties and structural features of 2-benzyl-1,3-dithiane and analogous compounds:

Notes:

- The benzyl group in this compound is less electron-withdrawing than the benzoyl group in 2-benzoyl-1,3-dithiane, leading to differences in acidity at the C2 position and stability of intermediates .

- X-ray studies of 2-phenyl-1,3-dithiane oxides reveal that equatorial vs. axial sulfoxide groups significantly alter bond angles and ring puckering, a trend likely applicable to benzyl-substituted analogs .

Reactivity in Cross-Coupling and Cleavage Reactions

Palladium-Catalyzed Reactions

- This compound : Undergoes tandem elimination/ring-opening under Pd catalysis, forming C–S bonds with trans-specificity. Proposed mechanism involves pre-coordination of sulfur to Pd, increasing C2 acidity .

- Aryl-Substituted Dithianes (e.g., 2-phenyl-1,3-dithiane) : Typically undergo direct cross-coupling without ring-opening, highlighting the benzyl group’s role in destabilizing the dithiane framework .

Cleavage Reactions

- This compound: Cleavage pathways under HgO/BF₃ remain unexplored in the literature, but analogous compounds provide insights: 2-(Tetrahydroisoquinolin-yl)-phenyl-1,3-dithianes: Cleave to form S-benzoyl-1,3-propanedithiol and disulfides . 2-(α-Dialkylaminobenzyl)-2-phenyl-1,3-dithianes: Yield benzil (C₆H₅COC₆H₅) under the same conditions, suggesting N-substituents dictate product selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.